N-(2-{[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide
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Overview
Description
N-(2-{[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide is a complex organic compound that features a thiazole ring, a piperazine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves multiple steps. One common approach is the condensation of a thiazole derivative with a piperazine derivative under controlled conditions. The reaction conditions often include the use of solvents such as toluene or ethyl acetate and catalysts like iodine or TBHP (tert-butyl hydroperoxide) to promote the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Iodine, TBHP.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2-{[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of N-(2-{[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
N-(2-{[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide is unique due to its combination of thiazole, piperazine, and pyridine rings, which confer specific chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C17H22N6O2S |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-[2-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C17H22N6O2S/c1-12-13(2)26-16(20-12)21-15(24)11-19-17(25)23-9-7-22(8-10-23)14-5-3-4-6-18-14/h3-6H,7-11H2,1-2H3,(H,19,25)(H,20,21,24) |
InChI Key |
LIVKKJOQZSYXQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=N3)C |
Origin of Product |
United States |
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